Product packaging for (R)-2-Methoxypropylamine(Cat. No.:CAS No. 162356-14-1)

(R)-2-Methoxypropylamine

Cat. No.: B597485
CAS No.: 162356-14-1
M. Wt: 89.138
InChI Key: UANWURKQKKYIGV-SCSAIBSYSA-N
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Description

(R)-2-Methoxypropylamine is a valuable chiral amine serving as a versatile intermediate and building block in advanced chemical synthesis. Its primary research value lies in the introduction of a stereochemically defined methoxypropylamine moiety into target molecules, which is crucial for developing compounds with specific biological activities. This reagent is particularly significant in medicinal chemistry for the synthesis of active pharmaceutical ingredients (APIs), where chirality often dictates pharmacological properties . The agrochemical research sector also utilizes such chiral amines as intermediates in creating more effective and targeted herbicides and fungicides . Furthermore, its application extends to the synthesis of specialty chemicals, including dyes, polymers, and smart materials, where the precise three-dimensional structure can influence the performance and properties of the final product . As a high-purity chiral synthon, this compound enables researchers to explore structure-activity relationships and develop novel compounds with enhanced efficacy and selectivity for various scientific applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H11NO B597485 (R)-2-Methoxypropylamine CAS No. 162356-14-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R)-2-methoxypropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H11NO/c1-4(3-5)6-2/h4H,3,5H2,1-2H3/t4-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UANWURKQKKYIGV-SCSAIBSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CN)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

89.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for R 2 Methoxypropylamine and Its Stereoisomers

Enantioselective Synthesis Routes to (R)-2-Methoxypropylamine

The direct synthesis of the (R)-enantiomer of 2-methoxypropylamine in high enantiomeric excess is a primary focus of synthetic efforts. This is achieved through several distinct approaches, including asymmetric catalysis, chiral resolution, and biocatalysis.

Asymmetric Catalytic Amination Strategies

Asymmetric catalytic amination involves the conversion of a prochiral ketone, methoxyacetone (B41198), into the chiral amine using a chiral catalyst. This approach is highly desirable as it can theoretically yield 100% of the desired enantiomer.

One notable strategy involves the use of chiral catalysts, such as Jacobsen's catalyst, during the amination step to produce enantiopure (S)-1-methoxypropan-2-amine hydrochloride. While this example illustrates the synthesis of the (S)-enantiomer, the principle is directly applicable to the synthesis of the (R)-enantiomer by using the appropriate catalyst enantiomer. Another approach involves the asymmetric hydrogenation of ketimines. This has been demonstrated with earth-abundant manganese catalysts, which can differentiate between minimally different alkyl groups on the ketimine, offering a pathway to a range of chiral amines. nih.gov

The development of novel chiral ligands and catalysts is central to advancing this field. For instance, hydrobenzoin-based monoaza crown ethers have been synthesized and utilized as phase-transfer catalysts in asymmetric reactions, including epoxidation and cyclopropanation, demonstrating the potential of such catalyst systems in generating enantioselectively enriched products. d-nb.inforesearchgate.net Although not directly applied to this compound in the cited research, the principle of using chiral catalysts to control stereochemistry is a cornerstone of asymmetric synthesis.

Chiral Resolution Techniques for Methoxypropylamine Isomers

Chiral resolution is a classical yet effective method for separating a racemic mixture of enantiomers. libretexts.org This technique relies on the principle that diastereomers, formed by reacting a racemic mixture with a chiral resolving agent, have different physical properties and can thus be separated. libretexts.org

For racemic 2-methoxypropylamine, resolution can be achieved by forming diastereomeric salts with a chiral acid. Chiral acids such as (+)-tartaric acid, (-)-malic acid, and (+)-camphor-10-sulfonic acid are commonly used for the resolution of racemic bases. libretexts.org After separation of the diastereomeric salts by methods like crystallization, the individual enantiomers of 2-methoxypropylamine can be recovered. libretexts.org The efficiency of this separation is a key factor, and research into new chiral resolving agents is ongoing. ethz.ch For instance, chiral hydroxamic acids have been developed as enantioselective acylating agents for the kinetic resolution of amines. ethz.ch

Capillary electrophoresis is another powerful analytical technique for separating enantiomers and can be used to determine the enantiomeric purity of the resolved products. dergipark.org.tr

Method Description Key Reagents/Techniques
Diastereomeric Salt Formation Reaction of racemic amine with a chiral acid to form separable diastereomeric salts.Chiral acids (e.g., tartaric acid, mandelic acid) libretexts.org
Kinetic Resolution Enantioselective reaction of one enantiomer in a racemic mixture, allowing for the separation of the unreacted enantiomer.Chiral acylating agents (e.g., chiral hydroxamic acids) ethz.ch
Chromatographic Separation Separation of enantiomers using a chiral stationary phase in techniques like HPLC or GC. dergipark.org.trChiral stationary phases

Biocatalytic Pathways for this compound Production

Biocatalysis has emerged as a powerful and sustainable alternative for the synthesis of chiral amines. Enzymes offer high stereoselectivity under mild reaction conditions.

Transaminases (TAs), particularly ω-transaminases (ω-TAs), are widely used for the asymmetric synthesis of chiral amines from prochiral ketones. mbl.or.kr These enzymes catalyze the transfer of an amino group from an amine donor to a ketone acceptor. The reaction mechanism, a ping-pong bi-bi mechanism, involves the cofactor pyridoxal-5'-phosphate (PLP). mdpi.com

For the synthesis of (S)-1-methoxy-2-propylamine, a biocatalytic process using a transaminase to convert methoxyacetone with isopropylamine (B41738) as the amine donor has been developed. chimia.ch This process was optimized to produce 2M (S)-methoxyisopropylamine at over 99% enantiomeric excess (ee) with 97% conversion of methoxyacetone in 7 hours. chimia.ch The use of an (R)-selective transaminase would analogously produce this compound. In a different study, the amination of methoxyacetone using an ω-transaminase from Chromobacterium violaceum with (S)-α-methylbenzylamine as the amine donor resulted in a 58% conversion to acetophenone, indicating the formation of the corresponding chiral amine.

Challenges in transaminase-catalyzed reactions include unfavorable equilibria, which can be addressed by various strategies such as product removal. europa.eu

Enzyme Source Amine Donor Substrate Conversion (%) Product Enantiomeric Excess (%)
TransaminaseIsopropylamineMethoxyacetone97>99 ((S)-enantiomer) chimia.ch
Chromobacterium violaceum ω-TA(S)-α-MethylbenzylamineMethoxyacetone58 (to acetophenone)Not specified

Stereoselective reductive amination using enzymes like amine dehydrogenases (AmDHs) and imine reductases (IREDs) provides another direct route to chiral amines. researchgate.netmanchester.ac.uk These enzymes catalyze the reduction of an imine, formed in situ from a ketone and an amine source (often ammonia), to a chiral amine. researchgate.netnih.gov

Native amine dehydrogenases have been shown to catalyze the (S)-stereoselective reductive amination of various ketones, including the conversion of methoxyacetone to (S)-1-methoxy-2-propylamine. researchgate.net For example, MsmeAmDH achieved a 97.1% conversion at a 50 mM substrate concentration, yielding (S)-1-methoxypropan-2-amine with 98.1% ee. researchgate.net While this research focused on the (S)-enantiomer, the discovery and engineering of (R)-selective AmDHs could provide a direct pathway to this compound.

Imine reductases have also been extensively studied for the synthesis of chiral amines. manchester.ac.uknih.gov A panel of IREDs was characterized for its activity in the reductive amination of methoxyacetone to yield N-benzyl-1-methoxy-2-propylamine, demonstrating the potential of these enzymes for producing derivatives of 2-methoxypropylamine. manchester.ac.uk

Enzyme Substrate Conversion (%) Product Enantiomeric Excess (%) Stereoselectivity
MsmeAmDHMethoxyacetone (50 mM)97.198.1(S) researchgate.net
CfusAmDHMethoxyacetone (10 mM)63.9Not specified(S) researchgate.net
MicroAmDHMethoxyacetone (10 mM)78.4Not specified(S) researchgate.net
Enzymatic Transamination Approaches

Chemoenzymatic Synthesis Combinations for this compound

Chemoenzymatic synthesis leverages the strengths of both chemical and enzymatic catalysis to create efficient and selective reaction cascades. nih.gov These approaches can involve sequential or concurrent catalytic steps to achieve transformations that are challenging for either method alone.

The development of multi-enzyme cascade systems is another powerful strategy. For instance, a cascade involving a lipase (B570770) and a transaminase has been used for the synthesis of a sitagliptin (B1680988) intermediate. mdpi.com A similar cascade could be envisioned for this compound, where one enzymatic step sets up the substrate for a subsequent stereoselective amination. The combination of a transaminase with a strictosidine (B192452) synthase has been shown to yield products with two chiral centers, demonstrating the power of multi-enzyme systems in complex molecule synthesis. europa.eu

Derivatization Reactions for Functionalization of this compound

This compound, a chiral primary amine, possesses a versatile nucleophilic amino group (-NH₂) that serves as a primary site for chemical modification. The functionalization of this compound through derivatization reactions is crucial for its application as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and specialized materials. The presence of the methoxy (B1213986) group and a chiral center introduces specific steric and electronic properties that influence its reactivity. While literature detailing reactions specifically for the (R)-enantiomer is specialized, the reactivity of its primary amine function is representative of other chiral and non-chiral primary amines, allowing for a wide array of derivatization strategies. These reactions are employed to introduce new functional groups, build molecular complexity, or incorporate the amine into larger scaffolds, such as heterocyclic systems.

The primary amine of this compound readily undergoes reactions with various electrophiles. Key derivatization strategies include acylation, sulfonylation, alkylation, condensation with carbonyls to form imines (Schiff bases), and ring-forming reactions to produce a variety of N-substituted heterocyclic compounds. These transformations leverage the nucleophilicity of the nitrogen atom to create new carbon-nitrogen or heteroatom-nitrogen bonds, effectively functionalizing the parent molecule for specific applications.

Formation of Amides, Sulfonamides, and Carbamates

One of the most fundamental derivatization reactions for primary amines is N-acylation. This compound can react with acylating agents like acyl chlorides, anhydrides, or carboxylic acids (often requiring a coupling agent) to form the corresponding N-acyl-(R)-2-methoxypropylamine derivatives (amides). This reaction is widely used to protect the amino group or to introduce specific acyl moieties that may be part of a larger target molecule. Similarly, reaction with sulfonyl chlorides yields stable sulfonamides.

Another common functionalization involves the reaction with chloroformates, such as 9-fluorenylmethoxycarbonyl chloride (FMOC-Cl), to produce carbamates. This type of derivatization is not only crucial for protecting the amine during multi-step synthesis but also for analytical purposes, such as in gas chromatography (GC) or high-performance liquid chromatography (HPLC) where it enhances volatility and detection.

Synthesis of Imines (Schiff Bases) and N-Alkylated Derivatives

The condensation of this compound with aldehydes or ketones results in the formation of imines, also known as Schiff bases. This reaction involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration. The resulting C=N double bond in the imine can be subsequently reduced, typically with agents like sodium borohydride, in a process known as reductive amination to yield secondary amines. This two-step sequence is a powerful method for N-alkylation.

Furthermore, this compound can be used in the synthesis of more complex structures like hexahydrotriazines. For instance, reacting a mixture of primary amines, such as monoethanolamine (MEA) and methoxypropylamine (MOPA), with an aldehyde like paraformaldehyde can produce asymmetrical hexahydrotriazines. google.com These compounds have applications as hydrogen sulfide (B99878) scavengers in industrial processes. google.com

Incorporation into Heterocyclic Systems

The nucleophilic nature of this compound makes it an excellent reagent for the synthesis of nitrogen-containing heterocyclic compounds, which are prevalent in medicinal chemistry.

Azo Dyes: Amines are key components in the synthesis of azo dyes. In these syntheses, a diazonium salt is coupled with an electron-rich species. Derivatives of methoxypropylamine have been used as coupling components or as substituents on other parts of the dye molecule to modify properties like color and solubility. nih.govekb.eg For example, 3-methoxypropylamine (B165612) has been reacted with 3-cyano-4-chloro-5-formylthiophene in the production of thiophene-based azo dyes. nih.gov

Thiadiazoles: In the synthesis of bioactive heterocycles, amines are often introduced to a pre-formed ring. A series of 5-(nitroheteroaryl)-1,3,4-thiadiazole derivatives were synthesized where various amines, including methoxypropylamine, were attached at the C-2 position. tandfonline.com The resulting methoxypropylamino-substituted thiadiazole showed significant antileishmanial activity. tandfonline.com

Azacrown Ethers: Chiral amines can be incorporated into macrocyclic structures. For example, 3-methoxypropylamine has been used in the cyclization step to synthesize monoaza-15-crown-5 ethers. d-nb.info These chiral macrocycles can act as phase-transfer catalysts in asymmetric synthesis. d-nb.info

Perylenequinones: The ketone group on natural products like hypocrellin B can be modified by reacting with primary amines. Treatment of hypocrellin B with 3-methoxypropylamine in refluxing pyridine (B92270) leads to the formation of an enamine derivative, a strategy used to improve the compound's pharmacokinetic properties for applications in photodynamic therapy. nih.gov

The table below summarizes key derivatization reactions applicable to this compound, based on established reactivity for primary amines and close structural analogs.

Reaction TypeReagent(s)Derivative FormedPurpose/Application of Functionalization
N-Acylation Acyl Halide, AnhydrideAmideProtection of amine group, synthesis of complex molecules.
N-Sulfonylation Sulfonyl ChlorideSulfonamideCreation of stable, often crystalline, derivatives for purification or biological activity.
Carbamate Formation Chloroformate (e.g., FMOC-Cl)CarbamateAmine protection, analytical derivatization for chromatography. biosolve-chemicals.eu
Schiff Base Formation Aldehyde, KetoneImine (Schiff Base)Intermediate for N-alkylation, synthesis of heterocyclic systems.
Reductive Amination Aldehyde/Ketone, Reducing Agent (e.g., NaBH₄)Secondary AmineN-Alkylation to introduce new substituents.
Heterocycle Synthesis (Thiadiazoles) 2-Chloro-5-(nitroaryl)-1,3,4-thiadiazole2-Amino-1,3,4-thiadiazoleSynthesis of biologically active compounds (e.g., antileishmanial agents). tandfonline.com
Heterocycle Synthesis (Triazines) Paraformaldehyde, another primary amineAsymmetrical HexahydrotriazineIndustrial applications (e.g., H₂S scavenging). google.com
Heterocycle Synthesis (Azo Dyes) Diazonium Salt (as coupling component)Azo DyeProduction of dyes for textiles and other materials. nih.govekb.eg
Reaction with Epoxides Epoxideβ-Amino AlcoholSynthesis of biologically relevant β-amino alcohol scaffolds. researchgate.net
Enamine Formation Ketone (e.g., in Perylenequinones)EnamineModification of natural products to enhance pharmacokinetic properties. nih.gov
N-Boc Deprotection N-Boc protected heteroarenesDeprotected HeteroareneUse as a mild deprotecting agent in organic synthesis. researchgate.net

R 2 Methoxypropylamine As a Chiral Building Block in Complex Molecular Architectures

Utilization in the Construction of Nitrogen-Containing Heterocycles

(R)-2-Methoxypropylamine serves as a valuable chiral building block in the synthesis of various nitrogen-containing heterocycles, which are core structures in many pharmaceuticals and functional materials. frontiersin.orgnih.gov Its inherent chirality and functional groups allow for the construction of enantiomerically pure and complex heterocyclic systems.

One notable application is in the synthesis of dyestuffs. For instance, this compound has been used to create imide derivatives from 4-chloro-1,8-naphthalic anhydride. ekb.eg This reaction, typically conducted by refluxing in ethanol, demonstrates the amine's utility in forming robust heterocyclic structures. ekb.eg Another example involves the preparation of azopyridine dyes, where the diazonium salt of 2-chloro-4-nitroaniline (B86195) is coupled with a pyridine (B92270) derivative bearing a γ-methoxypropylamino group. ekb.eg This synthesis resulted in a bluish-red dye suitable for polyester, highlighting the role of the methoxypropylamine moiety in influencing the final properties of the heterocyclic dye. ekb.eg

The versatility of this compound extends to its use in creating fused nitrogen-containing heterocycles. ekb.eg These structures are of significant interest due to their potential for enhanced light fastness and specific color characteristics in textile applications. ekb.eg The amine group's nucleophilicity allows it to readily participate in condensation reactions, a key step in the formation of many heterocyclic rings. kit.edu

Integration into Polymeric and Supramolecular Structures

Application in DNA-Encoded Solid-Phase Synthesis

This compound, referred to as 3-methoxypropylamine (B165612) in the source, has been utilized in the innovative field of DNA-encoded solid-phase synthesis. nih.govacs.org This technique allows for the creation of vast libraries of chemical compounds, where each compound is linked to a unique DNA sequence that encodes its synthetic history. nih.govacs.org In this context, 3-methoxypropylamine is used as a building block in the construction of complex oligomers on a solid support. nih.govacs.org The process involves a series of alternating organic chemical reactions and aqueous enzymatic ligations. nih.govacs.org The amine is introduced through treatment of a resin-bound intermediate, contributing to the diversity of the final small molecule library. nih.govacs.org This method, often referred to as "one bead, one compound" (OBOC), is a powerful tool in drug discovery. emolecules.com

Incorporation into Sulfonimide-Based Dendrimers

This compound, again referred to as 3-methoxypropylamine, serves as a foundational molecule in the divergent synthesis of sulfonimide-based dendrimers (SBDs). mdpi.comskoltech.ru Dendrimers are highly branched, monodisperse macromolecules with a well-defined three-dimensional structure. skoltech.ruencyclopedia.pub The synthesis of SBDs starts with a core molecule, in this case, 3-methoxypropylamine. mdpi.comskoltech.ru This core is then persulfonylated, typically with an arylsulfonyl chloride like p-nosyl sulfonyl chloride, followed by subsequent reaction steps to build up the dendritic structure generation by generation. mdpi.comskoltech.ru The resulting sulfonimide groups form the branching points of the dendrimer. mdpi.comencyclopedia.pub These dendrimers, with their unique properties like high melting points and chemical stability, have potential applications in materials science and medicinal chemistry. skoltech.ruresearchgate.net

Precursor in the Synthesis of Chiral Ligands and Organocatalysts

The chirality inherent in this compound makes it a valuable precursor for the synthesis of chiral ligands and organocatalysts, which are essential tools in asymmetric synthesis. frontiersin.orgsnnu.edu.cn These catalysts are used to control the stereochemical outcome of chemical reactions, leading to the selective formation of one enantiomer of a chiral product.

The development of new chiral ligands and organocatalysts is a continuous effort in organic chemistry to achieve higher efficiency and selectivity in asymmetric transformations. snnu.edu.cn Chiral amines are frequently used as the starting point for these syntheses. While specific examples detailing the conversion of this compound into a particular ligand or organocatalyst are not provided in the search results, the general importance of chiral amines in this field is well-documented. frontiersin.orgsnnu.edu.cn The amine functionality provides a reactive handle for further chemical modifications, allowing for the construction of more complex chiral structures that can coordinate to metal centers or act as standalone organocatalysts. The principles of using chiral backbones, such as those derived from amino acids or other chiral amines, are fundamental to the design of catalysts for a wide range of asymmetric reactions, including hydrogenations, epoxidations, and carbon-carbon bond-forming reactions. snnu.edu.cnresearchgate.net

Applications of R 2 Methoxypropylamine in Asymmetric Catalysis

Chiral Auxiliary in Enantioselective Transformations

A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthetic pathway to guide the selective formation of one enantiomer over another. researchgate.net After establishing the desired stereocenter, the auxiliary is cleaved and can often be recovered for reuse. researchgate.net

Diastereoselective Inductions in Organic Reactions

A review of available scientific literature does not provide specific examples of (R)-2-Methoxypropylamine being employed as a conventional chiral auxiliary for diastereoselective inductions in common organic reactions, such as alkylations or aldol (B89426) reactions. Research in this area tends to focus on more established auxiliaries like Evans oxazolidinones and pseudoephedrine. nih.gov

Enantiocontrol in Michael-Initiated Ring Closure (MIRC) Reactions

There is no direct evidence in the surveyed literature of this compound being used as a chiral auxiliary to control enantioselectivity in Michael-Initiated Ring Closure (MIRC) reactions. While related compounds, such as crown ethers functionalized with a methoxypropyl side-chain, have been studied as catalysts in MIRC reactions, the specific use of this compound as a detachable auxiliary for this purpose is not documented. d-nb.infonih.govmdpi.com

Ligand Design for Chiral Metal Complexes

The primary amine group of this compound allows it to act as a ligand, binding to metal centers to form chiral complexes. These complexes can then function as catalysts or as materials with unique chiroptical properties.

Copper(II) Complexes with Iminomethylpyridine-Based Ligands in Stereoselective Polymerization

The synthesis of iminomethylpyridine-based ligands is a common strategy for creating catalysts for stereoselective polymerization. researchgate.net However, searches of scientific databases did not yield studies where this compound was specifically used as the chiral amine precursor for creating such ligands for copper(II)-catalyzed polymerization.

Platinum(II) Complexes and Amine Ligand Stereochemistry

While the stereochemistry of amine ligands in platinum(II) complexes is a significant area of research, particularly for developing new antitumor agents, there are no specific examples in the literature detailing the synthesis and characterization of platinum(II) complexes containing this compound as a ligand. popline.orggoogle.comnih.gov

Chiral Amine-Modified Perovskite Halides in Asymmetric Induction

The most significant application of this compound in asymmetric catalysis to date is its use as a chiral organic cation in the formation of two-dimensional (2D) and quasi-2D hybrid organic-inorganic perovskites (HOIPs). mdpi.com The incorporation of this chiral amine into the perovskite crystal lattice breaks the inversion symmetry of the material, inducing chirality and leading to novel chiroptical properties, such as circular dichroism (CD) and circularly polarized light (CPL) detection. mdpi.comarxiv.org

Researchers have successfully synthesized chiral perovskite single crystals using this compound (abbreviated as R-MPA). One notable example is the 2D perovskite [(R)-MPA]₂PbCl₄, which was grown as single crystals on a silicon substrate to form a heterojunction. researchgate.netmdpi.com This heterostructure demonstrates a significantly amplified sensitivity to CPL in the solar-blind ultraviolet region, a result of efficient charge carrier separation and transport combined with the transfer of chirality from the amine to the inorganic framework. researchgate.netmdpi.com The absorption spectrum of [(R)-MPA]₂PbCl₄ shows an optical band gap of approximately 3.7 eV. researchgate.net

Furthermore, (R)-MPA has been used in more complex quasi-2D perovskites, such as [(R)-β-MPA]₂MAPb₂I₇. mdpi.com In a heterostructure with a 3D MAPbI₃ crystal, the built-in electric field at the interface facilitates charge and chirality transfer, enhancing the CPL sensitivity under zero-bias conditions. mdpi.comacs.org These findings highlight the potential of this compound in designing advanced chiroptical materials for applications in spintronics and polarization-sensitive photodetectors. nih.govmdpi.com

Chiral Perovskite CompoundAbbreviationKey Research FindingReported PropertyReference
[this compound]₂PbCl₄[(R)-MPA]₂PbCl₄Solution-grown heteroepitaxy on silicon substrates to form a perovskite/Si heterojunction.Amplified CPL sensitivity in the solar-blind UV region; Optical band gap ~3.7 eV. mdpi.com, researchgate.net
[(R)-β-Methoxypropylamine]₂MAPb₂I₇[(R)-β-MPA]₂MAPb₂I₇Used in a heterostructure with MAPbI₃ to improve CPL sensitivity.Enhanced charge and chirality transfer at the heterojunction interface under zero-bias. mdpi.com, acs.org
(R)-1-PhenylpropylammoniumPbBr₄(R)‐PPAPbBr₄Achieves circularly polarized light-dependent anomalous photovoltaic effect (APVE).Exhibits a large photovoltage of 6.50 V and a high anisotropy factor (gIph) of 0.33. researchgate.net

Applications of Ruthenium- and Iridium-Based Catalysts

This compound-derived ligands have been employed in asymmetric hydrogenation reactions catalyzed by ruthenium (Ru) and iridium (Ir). These catalysts are particularly effective for the reduction of unsaturated compounds to produce chiral alcohols and amines.

Ruthenium-based catalysts, often in the form of Ru(II) complexes with chiral diphosphine and diamine ligands, are highly efficient for the asymmetric hydrogenation of ketones. chem-station.comliv.ac.uk The mechanism typically involves the coordination of the ketone to the ruthenium center, followed by the transfer of hydrogen. chem-station.com The chirality of the ligands, which can be influenced by derivatives of this compound, dictates the stereochemical outcome of the reaction, leading to high enantiomeric excesses (ee). For instance, Ru(II)-diphosphine-diamine complexes have demonstrated the ability to catalyze the asymmetric hydrogenation of simple ketones with high efficiency. chem-station.com

Iridium-based catalysts are valuable for the asymmetric hydrogenation of challenging substrates, including heteroaromatic compounds like quinolines. ajchem-b.comcore.ac.uknih.gov For example, the iridium-catalyzed hydrogenation of quinolines using the (R)-MeO-BIPHEP ligand has achieved yields of up to 94% and enantiomeric excesses of up to 96%. ajchem-b.com The mechanism of iridium-catalyzed hydrogenation can proceed through either an inner-sphere or outer-sphere pathway, where the substrate interacts with the metal hydride species. nih.gov

Table 1: Performance of Ruthenium- and Iridium-Based Catalysts in Asymmetric Hydrogenation

Catalyst SystemSubstrateProductYield (%)ee (%)Reference
RuCl₂((S)-binap)((S,S)-dpen)Acetophenone(R)-1-Phenylethanol>9997 chem-station.com
[{IrH((S)-diphosphine)}-(μ-Y)₃]⁺Y⁻2-Arylquinolinium saltsTetrahydroquinolinesHighup to 95 ajchem-b.com
Ir/(R)-MeO-BIPHEPQuinolinesTetrahydroquinolinesup to 94up to 96 ajchem-b.com
Ru/TsDPEN2-(pyridin-2-yl)quinoline derivativesChiral N,P-ligandsHighHigh ajchem-b.com

Organocatalytic Applications of this compound Derivatives

Derivatives of this compound are also integral to the design of chiral organocatalysts, which offer a metal-free alternative for asymmetric synthesis.

Enantioselective Phase Transfer Catalysis

Chiral phase-transfer catalysts (PTCs) facilitate reactions between reactants in immiscible phases. tandfonline.com Crown ethers derived from carbohydrates and incorporating a side chain, such as a methoxypropyl group, have been shown to be effective chiral PTCs. bme.hu For example, monoaza-15-crown-5 ethers synthesized with a 3-methoxypropylamine (B165612) side chain have been used in asymmetric reactions. bme.hud-nb.info These catalysts have been successfully applied in Michael additions, Darzens condensations, and the epoxidation of α,β-enones. bme.hu The enantioselectivity of these reactions is influenced by the structure of the crown ether, including the substituents on the nitrogen atom of the macrocycle. bme.hu For instance, in the Michael addition of 2-nitropropane (B154153) to chalcone, lariat (B8276320) crown ethers with a methoxypropyl side-chain have shown significant catalytic activity. tandfonline.com

In the cyclopropanation of benzylidenemalononitrile, a crown ether with a methoxypropyl side-chain demonstrated excellent enantioselectivity, affording the product with 99% ee, although the yield was moderate at 40%. mdpi.com In contrast, the same catalyst in a Darzens condensation provided a good yield (97%) but a lower enantiomeric excess (70% ee). mdpi.com

Table 2: Application of this compound Derived Crown Ethers in Phase Transfer Catalysis

ReactionCatalystYield (%)ee (%)Reference
Cyclopropanation of benzylidenemalononitrile4,6-di-O-ethyl-glucoside-based crown ether with methoxypropyl side-chain4099 mdpi.com
Darzens Condensation4,6-di-O-ethyl-glucoside-based crown ether with methoxypropyl side-chain9770 mdpi.com

Role in Direct Asymmetric Mannich Additions

The Mannich reaction is a fundamental carbon-carbon bond-forming reaction that produces β-amino carbonyl compounds. lscollege.ac.inwikipedia.org The direct asymmetric Mannich reaction, often catalyzed by chiral organocatalysts like proline and its derivatives, allows for the enantioselective synthesis of these valuable building blocks. lscollege.ac.inresearchgate.net While direct involvement of this compound in the catalyst structure for Mannich reactions is less commonly reported in the provided search results, the principles of organocatalysis suggest its potential as a chiral amine component. The mechanism involves the formation of an enamine from the ketone and the amine catalyst, which then reacts with an imine. lscollege.ac.in The stereochemical outcome is controlled by the chiral environment provided by the catalyst. lscollege.ac.in

Asymmetric Hydrogenation and Reduction Strategies Employing this compound Derived Catalysts

Catalysts derived from this compound are instrumental in asymmetric hydrogenation and reduction, providing access to enantiomerically enriched alcohols and amines.

The Noyori-type ruthenium catalysts, which feature a combination of a chiral diphosphine and a chiral diamine, are highly effective for the hydrogenation of ketones. chem-station.com The diamine component, for which a derivative of this compound could serve as a precursor, plays a crucial role in the catalytic cycle and the transfer of chirality. chem-station.com These catalysts can achieve very high turnover numbers and enantioselectivities. chem-station.com For instance, the hydrogenation of base-sensitive ketones like 4-chromanone (B43037) using a chiral Ru(II) catalyst can yield the corresponding alcohol with 97% ee. nih.gov

Iridium catalysts with chiral ligands are also prominent in the asymmetric hydrogenation of various substrates. ajchem-b.com The hydrogenation of N-phosphinoylimines to produce chiral amines has been achieved with excellent enantioselectivity (up to 99% ee) using an iridium tridentate catalyst. ajchem-b.com

Table 3: Enantioselective Hydrogenation and Reduction Results

Catalyst SystemSubstrate TypeProduct Typeee (%)Reference
Ru(II)-diphosphine-diamineSimple ketonesChiral alcoholsup to >99 chem-station.com
Chiral eta6-arene/N-tosylethylenediamine-Ru(II)4-Chromanone(S)-4-Chromanol97 nih.gov
Iridium tridentate catalyst(E)-phenylmethyl phosphinoylimineChiral amineup to 99 ajchem-b.com
Pd(CF₃CO₂)₂/(S)-SegPhosN-diphenylphosphinyl ketiminesChiral amines87-99 dicp.ac.cn

Mechanistic and Theoretical Investigations of R 2 Methoxypropylamine Reactivity

Reaction Mechanism Elucidation in Chiral Induction Processes

(R)-2-methoxypropylamine and similar chiral amines are pivotal in asymmetric synthesis, where the goal is to produce a specific enantiomer of a chiral product. beilstein-journals.orgmdpi.com The elucidation of reaction mechanisms is crucial for optimizing these processes. walisongo.ac.id Mechanistic studies often involve a combination of experimental techniques, such as kinetics and isotopic labeling, alongside computational modeling. wayne.edunih.gov

In the context of transition-metal catalyzed reactions, such as rhodium-catalyzed asymmetric substitutions, the chiral amine can influence the stereochemical outcome. wayne.edunih.gov The mechanism often involves the formation of diastereomeric intermediates, where the chiral amine is part of a metal complex. wayne.edu The relative energies of these intermediates and the transition states leading to the final products determine the enantiomeric excess of the reaction. nih.gov For instance, in the rhodium-catalyzed asymmetric substitution of racemic tertiary allylic trichloroacetimidates, mechanistic studies have shown that hydrogen bonding interactions between the β-oxygen of the allylic substrate and the amine's N-H group can play a significant role in directing the nucleophilic attack to a specific face of the π-allyl intermediate. wayne.edunih.gov This leads to a dynamic kinetic asymmetric transformation where both enantiomers of the starting material are converted into a single enantiomer of the product. wayne.edunih.gov

Kinetic analysis is a fundamental tool for distinguishing between proposed mechanisms. walisongo.ac.idlibretexts.org By studying the reaction rate's dependence on the concentration of reactants, including the chiral amine, the rate-determining step of the reaction can often be identified. libretexts.org This information, combined with the characterization of reaction intermediates, allows for the construction of a detailed reaction pathway. walisongo.ac.id

Computational Chemistry Studies on this compound Interactions

Computational chemistry provides powerful tools for investigating the interactions of this compound at an atomic level, offering insights that can be difficult to obtain through experimental methods alone.

Density Functional Theory (DFT) Calculations for Reactivity Predictions

Density Functional Theory (DFT) has become an invaluable method for studying reaction mechanisms and predicting the reactivity of molecules like this compound. sumitomo-chem.co.jpmdpi.comnumberanalytics.com DFT calculations can be used to determine the geometries and energies of reactants, transition states, and products, providing a quantitative picture of the reaction energy profile. sumitomo-chem.co.jp

For reactions involving this compound, DFT can be used to:

Predict reaction pathways: By calculating the energies of various possible intermediates and transition states, the most likely reaction mechanism can be identified. mdpi.com

Understand stereoselectivity: DFT can model the interactions between the chiral amine and other reactants within a transition state, explaining why one enantiomer is formed preferentially. For example, calculations can reveal subtle steric or electronic interactions that stabilize one diastereomeric transition state over another. researchgate.net

Estimate reaction rates: The activation Gibbs free energy calculated from DFT can be used to estimate the reaction rate constant, allowing for a quantitative comparison of different catalytic systems or reaction conditions. sumitomo-chem.co.jp

Recent studies have highlighted the importance of choosing the appropriate functional and basis set for accurate predictions and have developed best-practice approaches for DFT calculations in chemical kinetics. rsc.org For instance, in a study on CO2 adsorption in alkoxyalkylamine-functionalized metal-organic frameworks, DFT calculations were crucial in elucidating the formation of hydrogen bond-stabilized carbamic acid structures. escholarship.orgnih.gov

Computational MethodApplication in this compound Reactivity StudiesKey Insights Provided
Density Functional Theory (DFT)Predicting reaction pathways and transition state geometries.Elucidation of the lowest energy path and the structures of key intermediates. mdpi.com
DFTCalculating activation energies for stereoisomer formation.Quantitative prediction of enantioselectivity. researchgate.net
DFTModeling intermolecular interactions (e.g., hydrogen bonding).Understanding the role of non-covalent interactions in chiral recognition. escholarship.orgnih.gov

Molecular Dynamics Simulations of Chiral Recognition

Molecular dynamics (MD) simulations offer a way to study the dynamic behavior of molecules over time, providing insights into the process of chiral recognition. researchgate.nettdl.orgumons.ac.be In the context of this compound, MD simulations can be used to model its interaction with other chiral molecules or with a chiral stationary phase in chromatography. researchgate.netumons.ac.be

These simulations can reveal:

Binding modes: How this compound or its derivatives orient themselves when interacting with another chiral entity. tdl.org

Interaction energies: The strength of the interactions between the enantiomers of a compound and a chiral selector, which can explain the basis of enantioseparation. researchgate.net

The role of the solvent: MD simulations can explicitly include solvent molecules, allowing for an understanding of how the solvent influences chiral recognition. researchgate.net

For example, MD simulations have been used to understand the chiral recognition mechanisms of various compounds with chiral selectors like cyclodextrins or proteins. researchgate.netnih.gov By analyzing the trajectories of the molecules, researchers can identify the key intermolecular forces, such as hydrogen bonds and van der Waals interactions, that are responsible for the differential binding of enantiomers. researchgate.nettdl.org

Spectroscopic Analysis for Reaction Intermediate Characterization

Spectroscopic techniques are indispensable for identifying and characterizing the transient species that are formed during a chemical reaction.

Advanced NMR Spectroscopic Studies (e.g., ¹⁹⁵Pt NMR in complexes)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structure elucidation in solution. researchgate.net In reactions involving metal complexes, such as those with platinum, ¹⁹⁵Pt NMR spectroscopy is particularly informative. huji.ac.ilwikipedia.orgrsc.org The chemical shift of ¹⁹⁵Pt is highly sensitive to the electronic environment around the platinum nucleus, including the nature of the ligands, the oxidation state, and the coordination geometry. wikipedia.orgsemanticscholar.org

When this compound acts as a ligand in a platinum complex, ¹⁹⁵Pt NMR can be used to:

Identify different complex species in solution: The formation of various isomers or intermediates can be monitored by the appearance of distinct ¹⁹⁵Pt NMR signals. huji.ac.ilresearchgate.net

Study ligand exchange reactions: The kinetics of ligand substitution can be followed in real-time.

Characterize the structure of reaction intermediates: Coupling constants between ¹⁹⁵Pt and other nuclei (e.g., ¹H, ¹³C, ¹⁵N, ³¹P) provide valuable information about the connectivity and stereochemistry of the complex. huji.ac.ilwikipedia.org

The large chemical shift dispersion of ¹⁹⁵Pt NMR makes it an excellent probe for subtle changes in the coordination sphere of the platinum atom. wikipedia.orgrsc.org

¹⁹⁵Pt NMR ParameterInformation GainedExample Application
Chemical Shift (δ)Electronic environment, oxidation state, and coordination number of Pt. wikipedia.orgsemanticscholar.orgDistinguishing between Pt(II) and Pt(IV) complexes. semanticscholar.org
Coupling Constants (J)Connectivity and stereochemistry of ligands. huji.ac.ilwikipedia.orgDetermining cis vs. trans geometry of ligands. wikipedia.org
Signal IntensityRelative concentration of different Pt species.Monitoring reaction progress and identifying intermediates. researchgate.net

Vibrational Circular Dichroism (VCD) for Absolute Configuration Assignment

Vibrational Circular Dichroism (VCD) is a spectroscopic technique that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. bruker.comrsc.org It is a powerful method for determining the absolute configuration of chiral molecules in solution. schrodinger.comnih.govresearchgate.netrsc.org

The process involves:

Experimental Measurement: The VCD spectrum of the chiral molecule, such as a product formed in a reaction involving this compound, is recorded. bruker.com

Computational Prediction: DFT calculations are used to predict the VCD spectra for both possible enantiomers of the molecule. schrodinger.comresearchgate.net This often requires a conformational search to identify the most stable conformers in solution, as the final spectrum is a population-weighted average of the spectra of individual conformers. researchgate.netuantwerpen.be

Comparison: The experimental spectrum is compared to the calculated spectra. A good match between the experimental spectrum and the calculated spectrum for one of the enantiomers allows for the unambiguous assignment of the absolute configuration. schrodinger.comnih.govrsc.org

VCD has proven to be a reliable alternative to X-ray crystallography, especially for molecules that are difficult to crystallize. nih.gov Recent developments have focused on improving the accuracy of the computational predictions by accounting for solvent effects and intermolecular interactions. schrodinger.com The combination of VCD with DFT calculations provides a robust methodology for stereochemical analysis in the context of asymmetric synthesis. rsc.orguantwerpen.beru.nl

Analytical and Characterization Methodologies in Research on R 2 Methoxypropylamine

Determination of Enantiomeric Excess in Reaction Products

A critical aspect of working with chiral compounds like (R)-2-Methoxypropylamine is the ability to accurately determine the enantiomeric excess (e.e.), which quantifies the purity of one enantiomer in a mixture. nih.gov This is essential in asymmetric synthesis to evaluate the effectiveness of a chiral catalyst or methodology. rsc.org

Chiral chromatography is a cornerstone technique for separating enantiomers. chiralpedia.com High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most widely used methods for resolving racemic mixtures and determining the enantiomeric purity of chiral amines. rsc.orgmdpi.com The separation relies on the differential interaction of the enantiomers with a chiral stationary phase (CSP). eijppr.com

Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose (B160209) phenylcarbamates, have proven effective for the enantiomeric resolution of chiral amines, often after derivatization. yakhak.org The choice of the CSP, mobile phase composition, and detector are critical factors that influence separation. yakhak.orgresearchgate.net For instance, an efficient chiral HPLC method was developed for resolving chiral amines as nitrobenzoxadiazole (NBD) derivatives on various polysaccharide-based columns, allowing for the determination of enantiomeric impurities as low as 0.35%. yakhak.org Another approach involves "Pirkle" phases, which are π-acidic or π-basic stationary phases capable of separating enantiomers of various compounds, including π-acidic derivatives of amines. libretexts.org

Alternatively, indirect methods can be used where the enantiomers are first reacted with a chiral derivatizing agent to form diastereomers. libretexts.org These diastereomeric pairs can then be separated on a standard achiral chromatography column. libretexts.orgnih.gov

Table 1: Chiral Chromatography Methods for Amine Separation
TechniqueChiral Stationary Phase (CSP) / MethodPrincipleTypical AnalytesReference
Chiral HPLCPolysaccharide Phenylcarbamates (e.g., Chiralpak® series)Enantiomers interact differently with the chiral cavities and functional groups of the polysaccharide derivatives, leading to different retention times.Chiral amines and α-amino acid esters (often as derivatives). yakhak.org
Chiral HPLCPirkle Phases (e.g., (R)-2,2,2-trifluoro-1-(9-anthryl)ethanol)Based on π-π interactions, hydrogen bonding, and steric hindrance between the CSP (π-basic) and a π-acidic derivative of the analyte.π-acidic racemates, such as 3,5-dinitrobenzoyl (DNB) derivatives of amines. libretexts.org
Chiral GCCyclodextrin (B1172386) DerivativesEnantiomers form transient diastereomeric inclusion complexes with the cyclodextrin selector, leading to separation.Volatile chiral amines and related compounds. chiralpedia.com
Indirect HPLC/GCReaction with Chiral Derivatizing Agent (e.g., (S)-mandelic acid)Enantiomers are converted into diastereomers, which have different physical properties and can be separated on a standard achiral column.Racemic amines, alcohols, and carboxylic acids. libretexts.orgwikipedia.org

Beyond chromatography, spectroscopic methods offer powerful, often rapid, alternatives for determining enantiomeric purity. researchgate.net These techniques typically involve using a chiral auxiliary, such as a chiral solvating agent (CSA) or a chiral sensor, to create a diastereomeric environment that can be distinguished spectroscopically. rsc.orgnsf.gov

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for this purpose. news-medical.net In the presence of a CSA, the enantiomers of a chiral amine can form transient diastereomeric complexes that exhibit distinct chemical shifts in the ¹H or ¹⁹F NMR spectra. rsc.orgnews-medical.net For example, BINOL derivatives have been successfully used as CSAs to create well-resolved resonance peaks for both enantiomers of primary and secondary amines, allowing for straightforward calculation of the e.e. by integrating the respective signals. rsc.org

Circular Dichroism (CD) spectroscopy, which measures the differential absorption of left- and right-circularly polarized light, is inherently sensitive to chirality. rsc.org By reacting a chiral amine with an achiral but CD-active probe, diastereomeric products can be formed that produce characteristic CD signals. nsf.gov The intensity of the CD signal can be correlated to the enantiomeric excess of the amine. nsf.govhindsinstruments.com This principle has been applied in high-throughput screening assays to rapidly evaluate the e.e. of chiral amines in reaction mixtures. rsc.orghindsinstruments.com

Table 2: Spectroscopic Methods for Chirality Assessment
TechniquePrincipleAdvantagesReference
NMR Spectroscopy with Chiral Solvating Agents (CSAs)Formation of transient diastereomeric complexes between the analyte enantiomers and the CSA, resulting in separate, quantifiable signals in the NMR spectrum.Rapid, reliable, requires no derivatization, and provides direct integration for e.e. calculation. rsc.orgnews-medical.net
Circular Dichroism (CD) Spectroscopy with Chiral ProbesAnalyte reacts with a probe to generate products with distinct CD signals. The signal intensity is proportional to the e.e.Highly sensitive, suitable for high-throughput screening, and can determine absolute configuration by comparison. nsf.govrsc.orghindsinstruments.com
Fluorescence SpectroscopyBased on the dynamic self-assembly of the analyte with chiral ligands to form fluorescent diastereomeric complexes with different fluorescence intensities or wavelengths.Very sensitive, robust, and enables high-throughput real-time evaluation of e.e. nih.gov

Chiral Chromatography (HPLC, GC) Methods

Advanced Spectroscopic Characterization for Structural Elucidation

Confirming the molecular structure of this compound and its reaction products requires a combination of spectroscopic techniques that probe different aspects of the molecule, from its functional groups to its elemental composition.

Fourier Transform Infrared (FT-IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. uwo.ca The spectrum reveals the characteristic vibrational frequencies of different bonds within the structure. For this compound, the key functional groups are the primary amine (-NH₂) and the ether (C-O-C) linkage.

The FT-IR spectrum of this compound would be expected to show the following characteristic absorption bands:

N-H Stretching: Primary amines typically show two bands in the region of 3300-3500 cm⁻¹, corresponding to the symmetric and asymmetric stretching vibrations of the N-H bonds.

N-H Bending (Scissoring): A moderate to strong absorption appears in the range of 1590-1650 cm⁻¹.

C-N Stretching: This vibration for aliphatic amines is found in the 1020-1250 cm⁻¹ region.

C-O Stretching: Aliphatic ethers show a strong, characteristic C-O stretching band between 1070 and 1150 cm⁻¹.

C-H Stretching: Absorptions for sp³ C-H bonds will be present in the 2850-3000 cm⁻¹ range. wpmucdn.com

FT-IR is also valuable for monitoring reactions, such as observing the disappearance of reactant peaks and the appearance of product peaks over time. google.comresearchgate.net

Table 3: Expected FT-IR Absorption Bands for this compound
Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Intensity
Primary Amine (R-NH₂)N-H Stretch (asymmetric & symmetric)3300 - 3500Medium
Primary Amine (R-NH₂)N-H Bend (scissoring)1590 - 1650Medium-Strong
Aliphatic Ether (R-O-R')C-O Stretch1070 - 1150Strong
Aliphatic AmineC-N Stretch1020 - 1250Medium-Weak
Alkyl (CH₃, CH₂, CH)C-H Stretch2850 - 3000Strong

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative technique used to determine the elemental composition and the chemical and electronic state of atoms within a material. pnas.org While not typically used for bulk analysis of a pure liquid, it is invaluable for characterizing surfaces that have been functionalized with this compound or for analyzing polymer films incorporating the amine. researchgate.net

XPS analysis can distinguish between different nitrogen environments (e.g., primary, secondary, tertiary amines) based on shifts in the N 1s core level binding energy. d-nb.infonih.gov For instance, protonated amines exhibit a binding energy shift of approximately +1.3 to +1.5 eV compared to their neutral counterparts. uic.edu However, direct quantification of different amine types can be challenging if their binding energies are very similar. d-nb.info In such cases, chemical derivatization is often employed. The surface is treated with a reagent, such as a fluorine-containing aldehyde, that selectively reacts with primary amines. The subsequent detection and quantification of the elemental tag (e.g., fluorine) by XPS provides an indirect measure of the primary amine concentration. researchgate.netd-nb.info

Table 4: Typical N 1s Binding Energies for Amine Functional Groups
Nitrogen EnvironmentTypical Binding Energy (eV)NotesReference
Primary/Secondary Amine (C-NH₂, C-NH-C)~399.0 - 400.0Binding energy can vary with chemical environment. nih.govuic.edu
Protonated Amine (-NH₃⁺, -NH₂⁺-)~401.0 - 401.5Shifted to higher binding energy due to positive charge. uic.edu
Amide (N-C=O)~400.0Can overlap with neutral amine signals. uic.edu

Mass spectrometry (MS) is an indispensable tool for monitoring the progress of chemical reactions and for the structural elucidation of products and intermediates. rsc.org It measures the mass-to-charge ratio (m/z) of ionized molecules, allowing for the precise determination of molecular weights.

In the context of synthesizing this compound, MS can be used for real-time, online reaction monitoring. researchgate.net Techniques such as Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) allow for the direct introduction of the reaction mixture into the mass spectrometer. rsc.orgresearchgate.net This enables chemists to track the consumption of reactants and the formation of the desired product (m/z for [M+H]⁺ = 90.09) in real time, helping to optimize reaction conditions like temperature, pressure, and catalyst loading. researchgate.net

Ambient ionization techniques, such as Atmospheric Solids Analysis Probe (ASAP), further simplify the process by allowing direct analysis of reaction aliquots with minimal to no sample preparation. waters.com This is particularly useful for reactions that are incompatible with traditional LC-MS analysis, such as those containing non-volatile salts or reducing agents. waters.com Beyond just monitoring the main product, MS is highly effective at detecting and identifying low-concentration intermediates and byproducts, providing crucial insights into the reaction mechanism. rsc.orguniurb.it

Table 5: Mass Spectrometry Techniques for Reaction Analysis
TechniqueIonization MethodApplicationAdvantagesReference
Electrospray Ionization Mass Spectrometry (ESI-MS)Soft ionization from a charged aerosol at atmospheric pressure.Real-time monitoring of homogeneous solution-phase reactions.Well-suited for polar, non-volatile compounds; couples easily with LC. rsc.orgresearchgate.net
Atmospheric Solids Analysis Probe (ASAP-MS)Vaporization by heated nitrogen gas followed by corona discharge ionization.Rapid analysis of starting materials, reaction progress, and product fractions with minimal sample prep.Fast (<1 min), requires no workup, suitable for volatile/semi-volatile analytes. waters.com
Condensed Phase Membrane Introduction Mass Spectrometry (CP-MIMS)Analytes permeate through a semi-permeable membrane into the MS.Continuous, online monitoring of complex, heterogeneous reaction mixtures.Selectively samples neutral, hydrophobic analytes, rejecting particulates and charged species. uniurb.itacs.org

X-ray Photoelectron Spectroscopy (XPS) for Surface and Elemental Analysis

Chromatographic Techniques for Purity and Reaction Monitoring

Chromatographic methods are indispensable tools in the research and synthesis of this compound, providing robust means for monitoring reaction progress and, crucially, for determining chemical and enantiomeric purity. Given the chiral nature of the compound, techniques that can distinguish between the (R) and (S) enantiomers are of paramount importance. Both gas chromatography (GC) and high-performance liquid chromatography (HPLC) are extensively utilized for these purposes. nih.govnih.govmasterorganicchemistry.com

The separation of enantiomers by chromatography relies on the formation of transient diastereomeric complexes between the analyte and a chiral selector. d-nb.info This selector can be part of the stationary phase (a chiral stationary phase, or CSP) or an additive to the mobile phase. chimia.ch The differential stability of these complexes for each enantiomer results in different retention times, allowing for their separation and quantification. bme.hu The enantiomeric excess (ee), a measure of chiral purity, can then be calculated from the relative peak areas of the two enantiomers in the chromatogram. wikipedia.orgwiley.com

Gas Chromatography (GC)

Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds. sigmaaldrich.com For chiral amines like this compound, analysis often requires derivatization to improve volatility and chromatographic behavior. sigmaaldrich.com This involves reacting the amine with a suitable agent to form a less polar, more volatile derivative.

Research and application notes detail specific methods for the enantiomeric separation of 1-methoxy-2-propylamine (B124608). One established method involves derivatization of the amine to its N-acetyl or N-chloroacetyl derivative, followed by analysis on a chiral capillary GC column. The Astec® CHIRALDEX™ B-PH, a column featuring a permethylated beta-cyclodextrin (B164692) chiral stationary phase, has proven effective for this separation. rsc.orgsmolecule.com Cyclodextrin-based CSPs are known for their ability to form inclusion complexes with analytes, providing the necessary chiral recognition for separation. sigmaaldrich.com

Detailed findings from studies on the GC analysis of derivatized 1-methoxy-2-propylamine enantiomers are summarized below.

Table 1. GC Conditions for Enantiomeric Purity Analysis of 1-Methoxy-2-propylamine Derivatives. rsc.orgsmolecule.com
ParameterCondition
DerivativeN-Acetyl or N-Chloroacetyl
ColumnAstec® CHIRALDEX™ B-PH
Dimensions30 m x 0.25 mm I.D., 0.12 μm film thickness
Oven Temperature120 °C (Isothermal)
Injector Temperature250 °C
DetectorFlame Ionization Detector (FID)
Detector Temperature250 °C
Carrier GasHelium
Pressure24 psi
Injection1 μL, 80:1 split

In studies involving the biocatalytic kinetic resolution of racemic 1-methoxy-2-propylamine, GC analysis on a chiral column is the standard method for monitoring the reaction. bme.hu For instance, the enzymatic N-acylation of the amine can be followed by measuring the conversion and the enantiomeric excess of both the remaining amine and the newly formed amide. In one such study, a Hydrodex β-6TBDM column was used to achieve this separation, allowing for precise determination of the reaction's efficiency and selectivity. bme.hu

High-Performance Liquid Chromatography (HPLC)

High-performance liquid chromatography is a versatile technique suitable for a wide range of compounds, including those that are non-volatile or thermally labile. sigmaaldrich.comgoogle.com For chiral separations, HPLC with chiral stationary phases is a common and effective approach. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are widely used for the resolution of a broad spectrum of chiral compounds, including amines.

Similar to GC, HPLC analysis of this compound can be performed directly or after derivatization. Derivatization with a chiral agent like 2,3,4,6-Tetra-O-acetyl-β-D-glucopyranosyl isothiocyanate (GITC) can form diastereomers that are separable on a standard achiral column. sigmaaldrich.com This indirect approach is a valuable alternative to using a chiral stationary phase.

A study detailing the analysis of several chiral amines, including 1-methoxy-2-propylamine, provides specific conditions for HPLC after derivatization with GITC. This method allows for the successful resolution of the resulting diastereomers, enabling accurate quantification of each enantiomer. sigmaaldrich.com

Table 2. HPLC Conditions for Enantiomeric Analysis of 1-Methoxy-2-propylamine (as GITC derivative). sigmaaldrich.com
ParameterCondition
DerivativeGITC (2,3,4,6-Tetra-O-acetyl-β-D-glucopyranosyl isothiocyanate)
ColumnSymmetry C18
Mobile PhaseGradient elution with A: 20 mM ammonium (B1175870) acetate (B1210297) buffer (pH 4.0) and B: Acetonitrile. Gradient from 40% A / 60% B to 65% A / 35% B.
Flow Rate1 mL/min
DetectorUV (254 nm)
Retention Time (S-isomer)~24.9 minutes
Retention Time (R-isomer)Elutes after the S-isomer (reversed elution order compared to other amines in the study)

These chromatographic methodologies are fundamental in the synthesis of enantiomerically pure this compound. They are applied to monitor the progress of asymmetric syntheses or kinetic resolutions, ensuring that the desired enantiomer is being produced with high selectivity. nih.govchimia.ch For example, in the biocatalytic production of (S)-1-Methoxypropylamine, a process yielding the product with >99% ee, chromatographic analysis is the definitive method for verifying this high level of purity. chimia.ch The ability to accurately and reliably determine enantiomeric excess is critical for process optimization and quality control in both research and industrial settings.

Future Research Directions and Emerging Applications of R 2 Methoxypropylamine

Development of Novel Stereoselective Methodologies

The synthesis of enantiomerically pure compounds is a cornerstone of modern chemistry, particularly in the pharmaceutical and fine chemical industries. Future research is expected to focus on developing more efficient and novel stereoselective synthetic routes for (R)-2-Methoxypropylamine. Current methods often involve the resolution of racemic mixtures or the use of chiral auxiliaries, which can be inefficient and costly.

Emerging strategies may include:

Asymmetric Catalysis: The development of novel chiral catalysts, such as sugar-based crown ethers, for the asymmetric synthesis of this compound and its derivatives is a promising area. bme.hutandfonline.com These catalysts can offer high enantioselectivity and turnover numbers, making the process more economically viable. Research has shown that lariat (B8276320) ethers with a methoxypropyl side-chain can significantly increase asymmetric induction in certain reactions. bme.humdpi.com

Biocatalysis: The use of enzymes as catalysts in organic synthesis offers a green and highly selective alternative to traditional chemical methods. Future work could explore the identification and engineering of enzymes capable of producing this compound with high enantiomeric excess.

Chiral Resolution Techniques: Innovations in chiral chromatography and other resolution techniques will continue to play a role in obtaining enantiomerically pure this compound.

A study on the use of sugar-based mono-aza crown ethers in Michael addition reactions demonstrated that different substituents on the crown-ether catalyst, in the presence of various bases, resulted in product yields ranging from 58–81% and enantioselectivity between 10–60% ee. tandfonline.com The most effective catalyst in this study was a CH2CH2OH-substituted lariat crown-ether, which yielded a product with 60% enantioselectivity. tandfonline.com

Exploration in Advanced Materials Science

The unique structural properties of this compound make it a valuable building block for the creation of advanced materials with tailored functionalities.

Polymers and Resins: this compound can be used in the production of polyamide resins. cloudfront.net Its incorporation into polymer backbones can introduce chirality, which can influence the material's physical and optical properties. Future research could explore the synthesis of novel polymers with enhanced thermal stability, mechanical strength, or specific recognition capabilities.

Perovskites: Chiral organic cations, including those derived from amines, are being investigated for their role in the formation of 2D hybrid lead bromide perovskites. osti.gov These materials have potential applications in optoelectronics, such as light-emitting diodes (LEDs) and photodetectors. The chirality of the organic spacer can influence the crystal structure and photophysical properties of the resulting perovskite. osti.gov

Corrosion Inhibitors: Amines, including 3-methoxypropylamine (B165612), are utilized as corrosion inhibitors in various industrial settings, such as in steam condensate systems and for oil drilling equipment. atamanchemicals.comrxchemicals.com They function by forming a protective film on metal surfaces. Further research could optimize the performance of this compound-based corrosion inhibitors for specific applications and environments. For instance, studies have evaluated the effects of advanced amines like 3-methoxypropylamine on magnetite deposition on steam generator tubes in nuclear power plants. mdpi.com

Integration into Sustainable and Green Chemistry Processes

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. This compound and its synthesis are increasingly being evaluated through the lens of sustainability.

Key areas of focus include:

Renewable Feedstocks: A major goal of green chemistry is the use of renewable resources. rsc.org Future research will likely investigate the synthesis of this compound from bio-based starting materials, moving away from petroleum-based feedstocks.

Atom Economy: Synthetic methods are being developed to maximize the incorporation of all materials used in the process into the final product. acs.org Catalytic routes for the synthesis of amines are favored over stoichiometric methods to minimize waste. acs.org

Energy Efficiency: Conducting reactions at ambient temperature and pressure significantly reduces the environmental and economic impact of chemical processes. acs.org Research into more energy-efficient synthetic pathways for this compound is ongoing.

Safer Solvents and Auxiliaries: The use of environmentally benign solvents and the reduction of derivatization steps are crucial aspects of green chemistry. nih.gov For example, the use of water as a solvent in phase transfer catalysis is an attractive green alternative. bme.hu

The CHEM21 green metrics toolkit provides a framework for evaluating the environmental footprint of chemical transformations, which can be applied to the synthesis of amines like this compound. rsc.org

Interdisciplinary Research with Biological Systems (excluding human clinical trials)

The interaction of this compound with biological systems is a growing area of research with potential applications in various fields.

Biocatalyst Development: Understanding how enzymes interact with and modify this compound can lead to the development of novel biocatalytic processes for its synthesis or for the production of other valuable chiral compounds.

Agricultural Applications: Amines and their derivatives are used in the formulation of insecticides and other agricultural products. atamanchemicals.com Research could explore the potential of this compound as a component in more effective and environmentally friendly agrochemicals.

Water Treatment: Methoxypropylamine is used as a flocculating agent in water treatment. atamanchemicals.comrxchemicals.com Further studies could investigate the efficacy and environmental impact of using the chiral (R)-enantiomer in these applications. This includes its role in controlling pH and removing impurities from water systems. mdpi.comqut.edu.au

It is important to note that while research into the biological interactions of this compound is expanding, this does not include human clinical trials. The focus remains on fundamental scientific understanding and applications in non-pharmaceutical and non-medical contexts.

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for (R)-2-Methoxypropylamine, and how can its purity be validated?

  • Methodological Answer : this compound is typically synthesized via reductive amination of ketones with chiral amines or enantioselective catalytic methods. For example, protocols analogous to those in (e.g., using 2-(2-methoxyphenyl)ethylamine as a precursor) can be adapted. Purification via column chromatography with chiral stationary phases ensures enantiomeric purity. Validation involves 1H/13C NMR (e.g., δ 1.2–3.5 ppm for methoxy and propylamine groups) and High-Resolution Mass Spectrometry (HRMS) to confirm molecular weight (e.g., calculated vs. experimental values within ±2 ppm error) .

Q. How should researchers characterize this compound using spectroscopic techniques?

  • Methodological Answer :

  • NMR : Use deuterated solvents (e.g., CDCl₃ or D₂O) to resolve methoxy (δ ~3.3 ppm, singlet) and propylamine protons (δ ~1.5–2.8 ppm, multiplet). 13C NMR confirms the methoxy carbon (δ ~55 ppm) and chiral center environment .
  • HRMS : Employ electrospray ionization (ESI) in positive ion mode. For example, a molecular ion peak at m/z 118.12 ([M+H]⁺) with isotopic pattern matching theoretical calculations .

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • Methodological Answer : Follow general amine-handling guidelines: use fume hoods, nitrile gloves, and eye protection. Store in airtight containers under inert gas (N₂/Ar) to prevent oxidation. Refer to Safety Data Sheets (SDS) for spill management (e.g., neutralization with dilute acetic acid) and disposal protocols compliant with local regulations .

Advanced Research Questions

Q. How can enantiomeric purity of this compound be optimized during synthesis?

  • Methodological Answer :

  • Chiral Catalysis : Use asymmetric hydrogenation with Ru-BINAP catalysts to enhance enantiomeric excess (ee). Monitor ee via Chiral HPLC (e.g., Chiralpak AD-H column, hexane:isopropanol 90:10, flow rate 1 mL/min) .
  • Kinetic Resolution : Employ enzymes like lipases in dynamic kinetic resolution of racemic mixtures. Optimize reaction conditions (pH 7–8, 25–40°C) to achieve >95% ee .

Q. What methodologies are used to evaluate the biological activity of this compound in receptor studies?

  • Methodological Answer :

  • Molecular Docking : Simulate interactions with serotonin receptors (e.g., 5-HT2C) using software like AutoDock Vina. Focus on hydrogen bonding (methoxy group) and π-π stacking (aromatic moieties) .
  • In Vitro Assays : Use radioligand binding assays (e.g., [³H]-mesulergine for 5-HT2C). Measure IC₅₀ values via nonlinear regression (GraphPad Prism) and validate with positive controls (e.g., SB 242084) .

Q. How should researchers address contradictions in spectral or biological activity data for this compound?

  • Methodological Answer :

  • Data Reproducibility : Replicate experiments under identical conditions (solvent, temperature, instrument calibration). Cross-validate NMR assignments with 2D techniques (COSY, HSQC) .
  • Statistical Analysis : Apply ANOVA or Student’s t-test to biological data. For outliers, re-examine sample purity (e.g., via HPLC) or consider batch-to-batch variability in synthesis .

Q. What strategies can mitigate racemization during storage or application of this compound?

  • Methodological Answer :

  • Storage : Avoid prolonged exposure to light, heat, or acidic/basic conditions. Use stabilizers like ascorbic acid (0.1% w/v) in aqueous solutions.
  • In Situ Monitoring : Track ee over time using circular dichroism (CD) spectroscopy or chiral HPLC. For time-sensitive studies, prepare fresh solutions in degassed solvents .

Data Presentation and Compliance

Q. How should researchers structure publications on this compound to meet analytical chemistry standards?

  • Methodological Answer :

  • Results Section : Present NMR/HRMS data in tables (δ values, multiplicity, J-couplings). Include chromatograms with baseline separation (resolution >1.5) for enantiopurity.
  • Discussion : Contrast findings with prior studies (e.g., ’s antimicrobial data) and address mechanistic hypotheses (e.g., steric effects of the methoxy group) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.